molecular formula C13H12N2O4S B6318651 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate CAS No. 207853-65-4

2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate

Cat. No.: B6318651
CAS No.: 207853-65-4
M. Wt: 292.31 g/mol
InChI Key: PNACPZXTLQWNTP-UHFFFAOYSA-N
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Description

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate is a heterocyclic aromatic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a benzene ring fused to an imidazole ring, with a sulfonic acid group and a phenyl group attached to the structure .

Scientific Research Applications

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-1H-1,3-Benzodiazole-5-Sulfonic Acid Hydrate, also known as 2-Phenylbenzimidazole-5-sulfonic acid monohydrate or UV-T, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

UV-T is a water-soluble sunscreen ingredient and a sulfonated UV absorber . It is characterized by its ability to strongly absorb UVB and partially absorb UVA . UV-T can disrupt DNA by generating ROS when exposed to ultraviolet light or sunlight . In the presence of certain ions, the excited-state electrons of UV-T can be efficiently transferred to the ions, leading to the deactivation of the excited state population .

Biochemical Pathways

The biochemical pathways affected by UV-T are primarily related to the generation and regulation of ROS . ROS are involved in various biological processes, including cell signaling and homeostasis . .

Pharmacokinetics

Given its water solubility , it can be inferred that UV-T may have good bioavailability

Result of Action

The primary result of UV-T’s action is the disruption of DNA through the generation of ROS when exposed to ultraviolet light or sunlight . This can lead to a decrease in the population of excited states , which may have implications for various biological processes.

Action Environment

The action, efficacy, and stability of UV-T are influenced by environmental factors such as light exposure and the presence of certain ions . UV-T’s ability to absorb UVB and partially absorb UVA suggests that its action is particularly relevant in environments with significant exposure to ultraviolet light . The presence of certain ions can also influence the transfer of excited-state electrons and the subsequent deactivation of the excited state population .

Future Directions

2-Phenylbenzimidazole-5-sulfonic acid has been used for the fabrication of biomimetic sensors used in the determination of 4-methylbenzylidene camphor (4-MBC), an ultraviolet (UV) radiation protector . This suggests potential future applications in the development of new sensor technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid involves the condensation of 1,2-diaminobenzene with benzoic acid in the presence of polyphosphoric acid to form benzimidazole. This intermediate is then sulfonated using chlorosulfonic acid . Another method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfurous acid .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzimidazoles .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the sulfonic acid group, making it less soluble in water.

    Benzimidazole: The parent compound without the phenyl and sulfonic acid groups.

    2-Phenyl-1H-benzimidazole-5-sulfonic acid: The non-hydrated form of the compound

Uniqueness

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate is unique due to its combination of a phenyl group, a sulfonic acid group, and a hydrated form. This structure provides it with distinct solubility and reactivity properties, making it valuable in various applications .

Properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S.H2O/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNACPZXTLQWNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-65-4
Record name 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207853-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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